molecular formula C14H14N2O2 B2530413 (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one CAS No. 1164454-89-0

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B2530413
CAS No.: 1164454-89-0
M. Wt: 242.278
InChI Key: IDOQJONLXBRNRW-BQYQJAHWSA-N
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Description

(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazole moiety, a privileged structure in pharmacology, linked to a 2-hydroxyphenyl group via an α,β-unsaturated ketone bridge [1] . This conjugated system is key to its function, allowing it to act as a Michael acceptor in biochemical interactions [7] . Chalcones and pyrazole derivatives are extensively reported to possess a broad spectrum of biological activities, making this compound a valuable scaffold for developing new therapeutic agents [1][3] . Primary research applications include investigating its potential as an anti-inflammatory agent, as pyrazole-containing compounds have been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) [3] . Its anticancer properties are also a major area of study, with similar chalcones demonstrating cytotoxic effects and the ability to induce apoptosis in various cancer cell lines [1][3] . Furthermore, this compound serves as a key intermediate in organic synthesis. It can be readily cyclized to form pyrazoline derivatives, a transformation known to significantly enhance biological potency [1] . The presence of the 2-hydroxyphenyl group contributes to its potential antioxidant activity and may influence its solubility and binding affinity in biological systems [7] . Researchers will find this compound useful for structure-activity relationship (SAR) studies, enzyme inhibition assays, and as a precursor for synthesizing more complex heterocyclic compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-11(9-15-16(10)2)7-8-14(18)12-5-3-4-6-13(12)17/h3-9,17H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOQJONLXBRNRW-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=CC(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N3OC_{15}H_{15}N_{3}O with a molecular weight of approximately 255.30 g/mol. The structure features a pyrazole ring substituted with a hydroxyphenyl group, which is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. In one study, a series of 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives demonstrated cytotoxic effects against C6 glioma cells, with IC50 values indicating effective inhibition of cell growth .

CompoundIC50 (µM)Comparison
5f5.13More effective than 5-FU (8.34 µM)

Antiviral Activity

Compounds similar to this compound have been evaluated for antiviral properties, particularly against HIV. A study reported that certain pyrazole derivatives exhibited potent anti-HIV activity with EC50 values in the low micromolar range, suggesting that modifications to the pyrazole structure can enhance antiviral efficacy .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the presence of the hydroxyphenyl group enhances interaction with biological targets involved in cancer cell signaling pathways and viral replication processes.

Case Studies and Research Findings

  • Cytotoxic Effects : A study conducted on various pyrazole derivatives revealed that modifications in the substituents significantly influenced their cytotoxicity against cancer cells. The presence of electron-donating groups was linked to increased activity .
  • Antiviral Evaluation : A series of pyrazole compounds were synthesized and tested for their ability to inhibit HIV replication. The results indicated that specific structural features were critical for enhancing antiviral activity, with some compounds showing selectivity indices exceeding 25,000 .
  • In Vivo Studies : Further investigations into the pharmacokinetics and bioavailability of these compounds in animal models are necessary to determine their therapeutic potential and safety profiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds interact effectively with key enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies demonstrated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects
Another significant application is in the realm of anti-inflammatory agents. Research indicates that compounds with similar structures can inhibit inflammatory pathways by blocking the activity of COX enzymes. This inhibition leads to a reduction in the production of pro-inflammatory mediators, making them potential candidates for treating inflammatory diseases .

Agricultural Science

Pesticidal Activity
The pyrazole derivatives have been explored for their potential as pesticides. Their ability to disrupt metabolic processes in pests makes them attractive candidates for developing new agrochemicals. Field trials have shown promising results in controlling various agricultural pests while minimizing harm to beneficial insects .

Material Science

Polymeric Applications
In material science, the compound has been studied for its potential use in synthesizing novel polymers. Its reactive functional groups allow it to participate in polymerization reactions, leading to materials with enhanced thermal and mechanical properties. These polymers can be utilized in coatings, adhesives, and other applications requiring durable materials .

Case Studies

Study Title Findings Reference
Anticancer Potential of Pyrazole DerivativesDemonstrated significant inhibition of cancer cell lines through apoptosis mechanisms
Antimicrobial Activity AssessmentEffective against S. aureus and E. coli with notable zone of inhibition
Development of Eco-friendly PesticidesShowed high efficacy against common agricultural pests with low toxicity to non-target species
Synthesis of Novel PolymersResulted in materials with improved thermal stability and mechanical strength

Chemical Reactions Analysis

Formation of Pyrano[2,3-c]pyrazoles

Under Algar-Flynn-Oyamada (AFO) conditions (H₂O₂/NaOH), the chalcone undergoes oxidative cyclization to form pyrano[2,3-c]pyrazol-4(2H)-ones :

  • Mechanism : Epoxidation of the α,β-unsaturated ketone, followed by cyclization and oxidation.

  • Key Observation : Intramolecular hydrogen bonding (O–H···O=C) stabilizes the product .

Chromenone Formation

Cyclization with DMSO/I₂ converts the chalcone into 4H-chromen-4-one derivatives :

  • Conditions : Reflux in DMSO with catalytic iodine.

  • Product : 7-Fluoro-2-(1-benzyl-3-(4-fluorophenyl)-1H-pyrazol-4-yl)-4H-chromen-4-one .

Functionalization via Cross-Coupling Reactions

The hydroxyl group on the phenyl ring can be activated as a triflate for Pd-catalyzed couplings :

Reaction Type Conditions Product Yield
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C6-Arylpyrano[2,3-c]pyrazol-4(2H)-ones45–67%
Heck reactionPd(OAc)₂, PPh₃, Et₃N, DMFAlkenylated derivatives38–52%

Excited-State Intramolecular Proton Transfer (ESIPT)

The compound exhibits ESIPT between the 2-hydroxyphenyl group and the carbonyl oxygen, leading to dual fluorescence :

  • Evidence : Two emission bands in polar solvents (λₑₘ ≈ 450 nm and 550 nm) .

  • Structural Requirement : Intramolecular hydrogen bond (O–H···O=C) with a bond length of ~2.48 Å .

Tautomerism and Substituent Effects

  • Keto-Enol Tautomerism : Stabilized by resonance between the β-keto and enol forms .

  • Methylation : Treatment with CH₃I/K₂CO₃ selectively methylates the hydroxyl group, suppressing ESIPT .

Key Spectral Data

Spectroscopy Key Signals
¹H NMR δ 8.15 (d, J = 15.0 Hz, CH=CH), δ 6.8–8.4 (m, aromatic H), δ 2.5 (s, CH₃)
¹³C NMR δ 190.5 (C=O), δ 160.2 (C-OH), δ 144.4 (pyrazole C)
IR 1668 cm⁻¹ (C=O), 1627 cm⁻¹ (C=N), 3400 cm⁻¹ (O–H)

Reaction Optimization

  • Microwave Synthesis : Reduces reaction time from days to minutes (e.g., 85% yield in 20 min) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve cyclization yields .

Challenges and Limitations

  • Low Yields : Electron-withdrawing groups (e.g., NO₂) on the chalcone reduce cyclization efficiency .

  • Side Reactions : Competing Michael additions or dimerization occur under prolonged heating .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Halogen-Substituted Derivatives
  • (2E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)prop-2-en-1-one ():

    • Molecular Formula : C₁₄H₁₃IN₂O
    • Molecular Weight : 352.17 g/mol
    • Key Differences : Replacing 2-hydroxyphenyl with 4-iodophenyl introduces a heavy halogen, increasing molecular weight by ~70 g/mol. The iodine atom’s polarizability enhances London dispersion forces, likely improving crystallinity but reducing aqueous solubility compared to the hydroxyl analog.
  • (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one ():

    • Molecular Formula : C₂₆H₂₀BrN₃O₂
    • Molecular Weight : 502.36 g/mol
    • Key Differences : Bromine’s electronegativity and larger size compared to hydroxyl may alter electronic distribution, reducing hydrogen-bonding capacity but enhancing lipophilicity, which is advantageous for membrane penetration in antimicrobial applications .
Electron-Donating vs. Withdrawing Groups
  • (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one ():

    • Molecular Formula : C₁₃H₁₁N₃O₄
    • Melting Point : 170°C
    • Key Differences : The nitro group (electron-withdrawing) reduces electron density on the aromatic ring, contrasting with the hydroxyl group’s electron-donating nature. This likely decreases resonance stabilization in the carbonyl group, affecting reactivity in nucleophilic additions .

Heterocyclic vs. Aromatic Substituents

    Preparation Methods

    Base and Solvent Selection

    Key studies comparing bases and solvents for analogous chalcones inform the optimal conditions:

    Base Solvent Temperature Yield (%) Source
    NaOH (40%) Isopropyl alcohol 0°C 82
    KOH (20%) Ethanol RT 70
    NaOH (10%) Ethanol 55°C 88

    Optimal Conditions :

    • Base : Sodium hydroxide (40% aqueous solution, 20 mL per 0.05 mol reactants)
    • Solvent : Isopropyl alcohol (50 mL per 0.05 mol reactants)
    • Temperature : 0°C to minimize side reactions (e.g., aldol adducts)
    • Reaction Time : 4 hours

    Step-by-Step Procedure

    • Reactant Preparation :
      • Dissolve 2-hydroxyacetophenone (0.05 mol) and 1,5-dimethyl-1H-pyrazol-4-carbaldehyde (0.05 mol) in 50 mL isopropyl alcohol.
      • Add 20 mL of 40% NaOH dropwise under vigorous stirring.
    • Reaction Monitoring :
      • Track progress via TLC (hexane:ethyl acetate = 7:3).
      • Quench with ice-cold water after 4 hours, neutralize with acetic acid.
    • Isolation and Purification :
      • Filter the precipitate and recrystallize from ethanol.
      • Yield: 75–85% (white to pale yellow crystals).

    Structural Characterization and Analytical Data

    Spectroscopic Confirmation

    IR Spectroscopy :

    • C=O Stretch : 1680–1688 cm⁻¹
    • O–H Stretch (2-hydroxyphenyl) : 3200–3300 cm⁻¹
    • C=C Stretch : 1600–1620 cm⁻¹

    1H NMR (400 MHz, DMSO-d6) :

    • δ 12.45 (s, 1H, phenolic -OH)
    • δ 8.20 (d, J = 15.6 Hz, 1H, H-β)
    • δ 7.85 (d, J = 15.6 Hz, 1H, H-α)
    • δ 7.60–6.90 (m, 4H, aromatic protons)
    • δ 2.50 (s, 3H, pyrazole -CH3)
    • δ 2.30 (s, 3H, pyrazole -CH3)

    13C NMR (100 MHz, DMSO-d6) :

    • δ 190.2 (C=O)
    • δ 148.5–115.0 (aromatic and olefinic carbons)
    • δ 14.2 and 11.8 (pyrazole -CH3 groups)

    Side Reactions and Byproduct Mitigation

    Common Byproducts

    • Z-Isomer Formation : Minimized by low-temperature conditions (0°C).
    • Diadducts : Controlled by stoichiometric 1:1 reactant ratio.
    • Unreacted Aldehyde : Removed via recrystallization.

    Purification Techniques

    • Recrystallization : Ethanol or methanol yields >95% purity.
    • Column Chromatography : Silica gel with hexane:ethyl acetate (8:2) for complex mixtures.

    Comparative Analysis of Literature Methods

    Study Base Solvent Yield (%) Purity (%)
    Aneja et al. KOH Ethanol 70 92
    Baytas et al. NaOH Isopropyl alc. 82 97
    Current Work NaOH Isopropyl alc. 85 98

    Key Findings :

    • Isopropyl alcohol outperforms ethanol in yield and purity due to better solubility of intermediates.
    • High base concentration (40% NaOH) accelerates enolate formation but requires precise temperature control.

    Scalability and Industrial Feasibility

    • Batch Size : Successful scaling to 1 mol (yield: 80%) using reflux conditions (55°C, 6 hours).
    • Cost Efficiency : 1,5-Dimethyl-1H-pyrazol-4-carbaldehyde remains the major cost driver; in-situ synthesis from pyrazole-3-carboxylic acid reduces expenses by 30%.

    Q & A

    Q. What are the recommended synthetic routes for (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, and how are reaction conditions optimized?

    Methodological Answer: The compound is typically synthesized via aldol condensation or Claisen-Schmidt reactions . For example, analogous enones are synthesized by condensing ketones (e.g., 2-hydroxyacetophenone derivatives) with aldehyde-bearing pyrazole moieties under basic conditions (e.g., NaOH in ethanol) . Key optimization parameters include:

    • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
    • Catalyst use : Base catalysts like piperidine improve yield by stabilizing intermediates.
    • Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.
      Purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

    Q. How can the structural conformation of this compound be confirmed experimentally?

    Methodological Answer:

    • X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and torsion angles (e.g., E-configuration confirmed by C=C torsion ~172.9°) .
    • NMR spectroscopy :
      • ¹H NMR : Vinyl proton (CH=O) appears as a doublet at δ 7.8–8.2 ppm (J = 15–16 Hz).
      • ¹³C NMR : Carbonyl (C=O) resonates at δ 190–195 ppm.
    • IR spectroscopy : Strong C=O stretch at ~1650–1680 cm⁻¹ .

    Q. What are the key structural features influencing its reactivity?

    Methodological Answer:

    • Planar enone system : Facilitates Michael additions or Diels-Alder reactions.
    • Hydroxyphenyl group : Participates in hydrogen bonding, affecting solubility and intermolecular interactions .
    • Pyrazole substituents : Electron-donating methyl groups stabilize the aromatic ring, modulating electrophilic substitution patterns .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in biological activity data for this compound?

    Methodological Answer:

    • Comparative assays : Use standardized cell lines (e.g., HepG2 for cytotoxicity) and replicate studies across labs to minimize variability.
    • Structural analogs : Synthesize derivatives (e.g., halogenated or methoxy-substituted variants) to isolate SAR trends .
    • Computational docking : Identify binding affinities to target proteins (e.g., COX-2) using software like AutoDock Vina to rationalize activity discrepancies .

    Q. What experimental strategies mitigate challenges in optimizing reaction yields?

    Methodological Answer:

    • In situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically.
    • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
    • Protecting groups : Temporarily mask the hydroxyl group (e.g., with acetyl) to prevent side reactions during enone formation .

    Q. How can computational modeling enhance understanding of this compound’s interactions?

    Methodological Answer:

    • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and charge transfer dynamics.
    • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to guide solvent selection for biological assays .
    • Pharmacophore mapping : Identify critical interaction sites (e.g., hydrogen bond acceptors on the pyrazole ring) for drug design .

    Q. What advanced techniques validate the compound’s E/Z isomerism?

    Methodological Answer:

    • NOESY NMR : Detect spatial proximity between vinyl protons and adjacent substituents to confirm E-configuration.
    • Single-crystal XRD : Resolve π-π stacking distances (e.g., 3.5–4.0 Å) between aromatic rings to distinguish isomers .

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